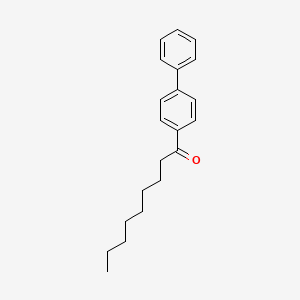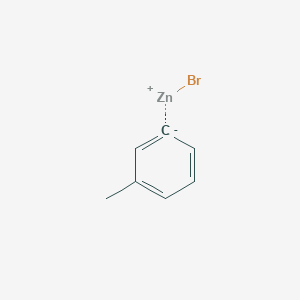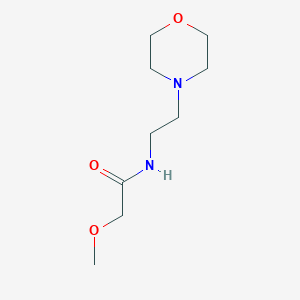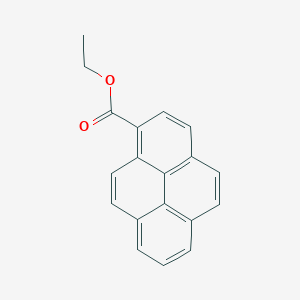
Ethyl pyrene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl pyrene-1-carboxylate is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an ethyl ester group attached to the carboxylate moiety at the first position of the pyrene ring. Pyrene derivatives, including this compound, are known for their unique photophysical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyrene-1-carboxylate typically involves the esterification of pyrene-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Pyrene-1-carboxylic acid+EthanolH2SO4Ethyl pyrene-1-carboxylate+Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl pyrene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-1,2-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the pyrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrene-1,2-dicarboxylic acid, while substitution reactions can introduce halogens or nitro groups onto the pyrene ring.
Aplicaciones Científicas De Investigación
Ethyl pyrene-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of ethyl pyrene-1-carboxylate is primarily related to its photophysical properties. Upon excitation by light, the compound undergoes a transition to an excited state, which can lead to fluorescence emission. This property is exploited in various applications, such as fluorescence microscopy and sensing. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Pyrene-1-carboxylic acid: The parent compound from which ethyl pyrene-1-carboxylate is derived.
Mthis compound: Another ester derivative with similar properties but different solubility and reactivity.
Pyrene-1,2-dicarboxylic acid: A derivative with two carboxylate groups, offering different reactivity and applications.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct solubility and reactivity characteristics compared to other pyrene derivatives. Its strong fluorescence and stability make it particularly valuable in analytical and industrial applications.
Propiedades
Número CAS |
29556-35-2 |
|---|---|
Fórmula molecular |
C19H14O2 |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
ethyl pyrene-1-carboxylate |
InChI |
InChI=1S/C19H14O2/c1-2-21-19(20)16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,2H2,1H3 |
Clave InChI |
PPAOYTYKVATXSG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)
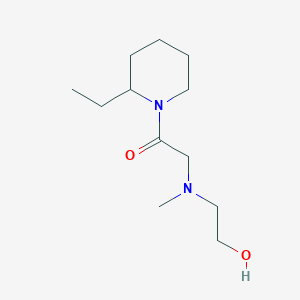
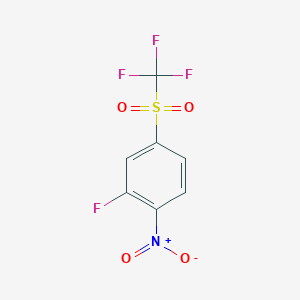

![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)
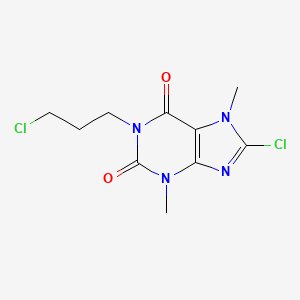


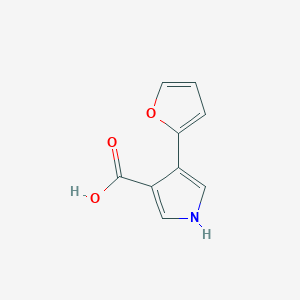

![2-[(3'-Methoxypropoxy)methyl]phenylZinc bromide](/img/structure/B14890532.png)
